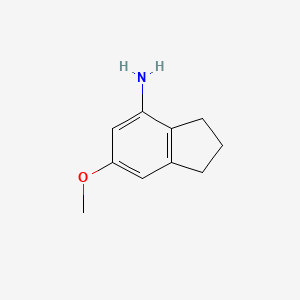

6-Methoxy-indan-4-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-4-amine |

InChI |

InChI=1S/C10H13NO/c1-12-8-5-7-3-2-4-9(7)10(11)6-8/h5-6H,2-4,11H2,1H3 |

InChI Key |

GNPPNEAASOMMCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2)C(=C1)N |

Origin of Product |

United States |

Retrosynthetic Analysis of 6 Methoxy Indan 4 Ylamine

Strategic Disconnections for the Indan-Amine Core

The primary goal in the retrosynthetic analysis of 6-methoxy-indan-4-ylamine is to simplify the bicyclic indan (B1671822) structure and manage the positioning of the methoxy (B1213986) and amine substituents. The indan core itself presents several opportunities for disconnection. A logical approach is to disconnect the bonds that are most easily formed in the forward synthesis.

Key strategic disconnections for the indan-amine core often target the C-N bond of the amine and C-C bonds within the five-membered ring.

C-N Bond Disconnection: This is one of the most common and effective strategies for amines. Disconnecting the C4-N bond of the target molecule leads to a synthon of an indan framework with a cationic center at the C4 position and an ammonia equivalent. In the forward synthesis, this corresponds to the introduction of the amino group onto a pre-existing 6-methoxyindan framework.

C-C Bond Disconnection of the Five-Membered Ring: To deconstruct the indan skeleton, one can envision breaking one of the C-C bonds in the cyclopentane (B165970) ring. A strategic disconnection across the C1-C2 or C2-C3 bond could simplify the bicyclic system into a more manageable monosubstituted benzene (B151609) derivative. For instance, disconnecting the C2-C3 bond could lead back to a substituted styrene precursor, which could be cyclized in a Friedel-Crafts type reaction.

Pattern Recognition: The indan structure can be recognized as a product of intramolecular cyclization. nih.gov This "pattern recognition" approach suggests a disconnection that breaks a bond formed during the ring-closing step. bham.ac.uk A common synthetic route to indanones (precursors to indan-amines) involves an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative. Therefore, a strategic disconnection of the C3a-C4 bond (or C7a-C1 bond) in the indan ring system leads back to a substituted phenylpropanoic acid precursor.

| Disconnection Type | Bond Cleaved | Resulting Precursor Type | Corresponding Forward Reaction |

| C-N Disconnection | C4-NH₂ | 4-functionalized 6-methoxyindan | Amination, Reduction of a nitro/azide group |

| C-C Ring Disconnection | C2-C3 | Substituted Styrene | Intramolecular Friedel-Crafts alkylation |

| Intramolecular Cyclization | C3a-C4 | 3-(methoxyphenyl)propanoic acid derivative | Intramolecular Friedel-Crafts acylation |

Key Functional Group Interconversions in Indan-Amine Retrosynthesis

Functional Group Interconversion (FGI) is a crucial step in retrosynthesis where one functional group is transformed into another to facilitate a disconnection or to prepare for a subsequent synthetic step. ic.ac.ukdeanfrancispress.com For this compound, the primary amino group is the main target for FGI.

Directly adding an amino group to an aromatic ring can be challenging. Therefore, it is often introduced via a more synthetically accessible functional group.

Amine from Nitro Group: A primary aromatic amine is commonly derived from the reduction of a nitro group (-NO₂). The nitro group can be introduced onto the aromatic ring via electrophilic nitration. This is a robust and widely used transformation. Therefore, a key FGI step is: -NH₂ <= -NO₂ This suggests that 4-amino-6-methoxyindan can be synthesized from 4-nitro-6-methoxyindan. The reduction of the nitro group can be achieved using various reagents, such as H₂/Pd-C, Sn/HCl, or Fe/HCl.

Amine from Oxime or Amide: If the synthetic strategy proceeds through an indanone precursor, the amine can be introduced via reductive amination of a ketone. google.com In this two-step process, the ketone (e.g., 6-methoxy-indan-4-one) is first reacted with hydroxylamine to form an oxime, or with an amine to form an imine, which is then reduced to the primary amine. Alternatively, an amide can be reduced to an amine using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). ic.ac.uk-NH₂ <= C=O (via reductive amination) -NH₂ <= -C(O)NHR (via reduction)

Amine from Azide: Another pathway involves the reduction of an azide group (-N₃). ub.edu The azide can be introduced by nucleophilic substitution of a suitable leaving group on the indan ring. -NH₂ <= -N₃

The methoxy group (-OCH₃) is generally stable and is typically carried through the synthesis from an early precursor, often a methoxy-substituted benzene derivative.

| Target Functional Group | Precursor Functional Group | Transformation | Common Reagents |

| Primary Amine (-NH₂) | Nitro Group (-NO₂) | Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl |

| Primary Amine (-NH₂) | Ketone (C=O) | Reductive Amination | NH₂OH then H₂/Catalyst; or NH₃, NaCNBH₃ |

| Primary Amine (-NH₂) | Azide (-N₃) | Reduction | H₂/Pd-C, LiAlH₄ |

| Primary Amine (-NH₂) | Amide (-CONH₂) | Reduction | LiAlH₄, BH₃ |

Identification of Advanced Precursors for this compound Synthesis

Combining strategic disconnections and FGIs allows for the identification of specific, advanced precursors for the synthesis of this compound. The most convergent and logical retrosynthetic pathway points towards a substituted indanone as a key intermediate.

Following the logic of FGI, a primary precursor is 6-methoxy-4-nitroindan . This molecule already contains the complete indan skeleton and the correct substitution pattern. The final step of the synthesis would be the reduction of the nitro group to the target amine.

Deconstructing this precursor further, the indan ring can be retrosynthetically derived from an intramolecular cyclization. This leads to a key precursor: 3-(3-methoxy-5-nitrophenyl)propanoic acid . This compound can be cyclized under Friedel-Crafts conditions (e.g., using polyphosphoric acid or a strong acid) to form 6-methoxy-4-nitro-1-indanone .

The subsequent reduction of the ketone and the nitro group would lead to the target molecule. A plausible synthetic sequence starting from this precursor would be:

Reduction of the ketone at the 1-position of 6-methoxy-4-nitro-1-indanone to a methylene group (-CH₂-).

Reduction of the nitro group at the 4-position to the amine.

An alternative and highly valuable precursor is 6-methoxy-indan-4-one . While not directly found in the search results, its synthesis would follow established methods for indanone preparation. semanticscholar.org From this ketone, the amine at the C4 position could be introduced. However, direct amination of an aromatic ketone is not a standard procedure. A more viable route involves the nitration of 6-methoxyindan to introduce the nitro group at the 4-position, followed by reduction.

Based on analogous syntheses of other methoxy-indan-amines, such as 6-methoxy-indan-1-ylamine which is prepared from 6-methoxy-indan-1-one, the most logical advanced precursor for this compound is a correspondingly substituted indan with a functional group at the 4-position that can be converted to an amine. google.comgoogle.com

Therefore, the key advanced precursors are:

Synthetic Methodologies for 6 Methoxy Indan 4 Ylamine and Analogues

Construction of the 6-Methoxyindanone Precursor

The formation of the indanone core is a critical initial phase in the synthesis of 6-Methoxy-indan-4-ylamine. Various cyclization strategies have been employed to construct the bicyclic ketone, with Friedel-Crafts acylation and Nazarov cyclization being prominent methods.

Friedel-Crafts Acylation Approaches to Indanone Formation

Intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of indanones. This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of 6-methoxy-1-indanone, a direct precursor, 3-(3-methoxyphenyl)propanoic acid is a logical starting material. The methoxy (B1213986) group, being an ortho-, para-director, influences the regioselectivity of the cyclization. Reaction conditions, particularly the choice of acid catalyst, can be tuned to favor the formation of the desired 6-methoxy isomer over the 4-methoxy alternative.

Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, and its concentration has been shown to be a critical factor in determining the isomeric ratio of the product. Lower concentrations of P₂O₅ in PPA tend to favor the formation of the 6-methoxyindanone. Other Lewis acids and Brønsted acids have also been utilized to effect this cyclization.

| Starting Material | Catalyst/Reagent | Key Conditions | Product | Yield (%) |

| 3-(3-Methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | High temperature | 6-Methoxy-1-indanone | Moderate to high |

| 3-(3-Methoxyphenyl)propionyl chloride | AlCl₃ | Inert solvent | 6-Methoxy-1-indanone | Good |

Nazarov Cyclization Strategies for Methoxy-Indanone Core Synthesis

The Nazarov cyclization is another powerful tool for the construction of cyclopentenone rings, which are integral to the indanone structure. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. In the context of 6-methoxyindanone synthesis, a divinyl ketone precursor bearing a 3-methoxyphenyl group can be cyclized.

The reaction is typically promoted by strong Lewis acids or Brønsted acids. wikipedia.orgorganic-chemistry.org The regioselectivity of the cyclization can be influenced by the substitution pattern on the divinyl ketone. While this method offers a pathway to substituted indanones, its application for the direct synthesis of 6-methoxy-1-indanone is less commonly reported than Friedel-Crafts approaches.

| Precursor Type | Catalyst | Key Features |

| Divinyl ketone with a 3-methoxyphenyl substituent | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted Acid (e.g., H₂SO₄) | 4π-electrocyclic ring closure |

Alternative Cyclization and Ring-Forming Reactions

Beyond the classical Friedel-Crafts and Nazarov reactions, other cyclization methods have been developed for the synthesis of indanones. These include transition-metal-catalyzed reactions and other novel ring-closing strategies. While not as frequently employed for the specific synthesis of 6-methoxyindanone, these methods contribute to the broader landscape of indanone synthesis and may offer advantages in specific contexts, such as improved functional group tolerance or stereoselectivity.

Formation of the Indan-Amine Moiety

With the 6-methoxyindanone core in hand, the subsequent crucial step is the introduction of the amine group at the 4-position of the indan (B1671822) skeleton. A common and effective strategy involves the nitration of the aromatic ring followed by reduction of the nitro group to an amine. The resulting aminoketone can then be converted to the final indanylamine.

A key precursor for this route is 6-methoxy-4-nitro-1-indanone. The synthesis of this intermediate is achieved through the regioselective nitration of 6-methoxy-1-indanone. The directing effects of the methoxy and the carbonyl-containing ring influence the position of nitration. Careful control of reaction conditions is necessary to favor the desired 4-nitro isomer.

Once 6-methoxy-4-nitro-1-indanone is obtained, the nitro group can be selectively reduced to an amine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid combinations being common choices. The resulting 4-amino-6-methoxy-1-indanone is a pivotal intermediate that can then be converted to the target this compound.

Reductive Amination Protocols for Indanylamine Synthesis

Reductive amination is a versatile and widely used method for the conversion of ketones to amines. orgsyn.orgorganic-chemistry.org In this context, 4-amino-6-methoxy-1-indanone can be reacted with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent to yield this compound.

The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents are suitable for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reagents and conditions can be optimized to achieve high yields and selectivity.

| Ketone Precursor | Amine Source | Reducing Agent | Product |

| 4-Amino-6-methoxy-1-indanone | Ammonia/NH₄OAc | NaBH₃CN or H₂/Catalyst | This compound |

| 6-Methoxy-1-indanone | Ammonia/NH₄OAc | NaBH₃CN or H₂/Catalyst | 6-Methoxy-1-aminoindan |

Oxime Reduction Pathways for Amine Installation

An alternative to reductive amination is the conversion of the ketone to an oxime, followed by reduction to the amine. 4-Amino-6-methoxy-1-indanone can be reacted with hydroxylamine to form the corresponding oxime. Subsequent reduction of the oxime functionality provides the desired primary amine.

Various reducing agents are effective for the reduction of oximes, including catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni), sodium metal in alcohol, and lithium aluminum hydride. The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction when a chiral center is formed.

| Intermediate | Reducing Agent | Product |

| 4-Amino-6-methoxy-1-indanone oxime | H₂/Pd-C or LiAlH₄ | This compound |

| 6-Methoxy-1-indanone oxime | H₂/Pd-C or LiAlH₄ | 6-Methoxy-1-aminoindan |

Nucleophilic Substitution Reactions in Indan-Amine Formation

Nucleophilic substitution reactions are a cornerstone in the synthesis of indan-amines, providing versatile pathways to introduce the crucial amine functionality onto the indan scaffold. These reactions can be broadly categorized into two types: substitution at an sp³-hybridized carbon of the indan ring system and aromatic nucleophilic substitution (SNAr) on the aryl ring.

One prominent strategy involves the conversion of a hydroxyl group into an amine. For instance, a chiral indanol, which can be produced via asymmetric reduction of the corresponding indanone, can undergo nucleophilic substitution to yield the desired chiral amine. This two-step sequence, starting from the ketone, is a common industrial approach. google.com

Another relevant method is aromatic nucleophilic substitution (SNAr), which is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of indan analogues, studies have shown the synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-Inden-1-one derivatives. researchgate.netfigshare.com This is achieved by reacting a precursor, such as 2-(4-fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-Inden-1-one, with various aliphatic or aromatic amines. researchgate.netfigshare.com The fluorine atom acts as a leaving group, and its displacement by the amine nucleophile is facilitated by the electron-withdrawing effect of the indanone's carbonyl group. fishersci.co.uk

While direct amination of an alkyl halide via substitution with ammonia is a fundamental method for forming amines, it often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts due to over-alkylation. libretexts.org The newly formed primary amine can act as a nucleophile and react with remaining alkyl halide. libretexts.org To circumvent this, reductive amination of a ketone, such as 6-methoxy-indan-1-one, with reagents like sodium cyanoborohydride (NaCNBH₃) and ammonium acetate (NH₄OAc), offers a more controlled route to the primary amine. google.comgoogle.com

| Method | Precursor | Reagents | Product Type | Reference |

| Reductive Amination | 6-Methoxy-indan-1-one | NaCNBH₃, NH₄OAc | 6-Methoxy-indan-1-ylamine | google.comgoogle.com |

| SNAr Reaction | 2-(4-fluorobenzylidene)-indanone derivative | Various amines (aliphatic/aromatic) | 2-(4-aminobenzylidene)-indanone derivative | researchgate.netfigshare.com |

| Substitution from Oxime | 6-Methoxy-indan-1-one oxime | Reducing agent | 6-Methoxy-indan-1-ylamine | google.comgoogle.com |

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is of significant interest, necessitating the use of stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, yielding a specific enantiomer in excess.

Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. okayama-u.ac.jp In the synthesis of chiral indan-amines, this technique is typically applied in the asymmetric reduction of a prochiral ketone or imine.

A key industrial strategy involves the asymmetric hydrogenation of an indanone precursor to a chiral indanol. google.com This is often achieved through transfer hydrogenation or pressure hydrogenation using an optically active catalyst. google.com These catalysts typically consist of a transition metal, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with a chiral ligand. google.com For example, silica-immobilized Ru-TsDPEN catalysts have been used for the asymmetric transfer hydrogenation of 1-indanones. google.com The resulting enantiomerically enriched indanol can then be converted to the corresponding amine, transferring the chirality.

Alternatively, the direct asymmetric hydrogenation of a pre-formed imine or enamine provides a more direct route to the chiral amine. researchgate.net This approach utilizes chiral transition-metal complexes to deliver hydrogen to one face of the C=N double bond preferentially, thereby creating the chiral amine center with high enantiocontrol. researchgate.net

| Catalyst Type | Transition Metal | Application | Key Feature | Reference |

| Ru-TsDPEN | Ruthenium | Asymmetric transfer hydrogenation of ketones | Highly recyclable and accessible heterogeneous catalyst | google.com |

| Rh/DuanPhos | Rhodium | Asymmetric hydrogenation of N-acylated enamines | High efficiency and enantioselectivity (99% ee) | okayama-u.ac.jp |

| Transition Metal Complexes | Ru, Rh, Ir | Asymmetric hydrogenation of ketones/imines | Forms chiral alcohols or amines with high enantiomeric excess | google.comresearchgate.net |

Chiral Auxiliary-Mediated Synthetic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of synthesizing chiral indan-amines, a chiral auxiliary could be attached to a precursor molecule to guide the formation of the amine-bearing stereocenter. For example, an achiral carboxylic acid precursor could be converted into an amide using a chiral amine auxiliary like pseudoephedrine or the more recent pseudoephenamine. wikipedia.orgnih.govharvard.edu The α-carbon of this amide can then be deprotonated to form a chiral enolate, which directs the diastereoselective introduction of a substituent. wikipedia.org Similarly, oxazolidinones, derived from amino acids, are widely used auxiliaries that can control alkylation and aldol reactions with high diastereoselectivity. researchgate.net Once the desired stereochemistry is set, the auxiliary is cleaved to reveal the enantiomerically enriched product. While specific examples for this compound are not detailed in the literature, this general methodology represents a viable synthetic strategy.

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one. The existing stereocenter, whether part of the substrate or a chiral auxiliary, influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.

The chiral auxiliary-mediated approaches described in section 3.3.2 are prime examples of diastereoselective synthesis. The reaction of the chiral enolate (containing the auxiliary) with an electrophile results in products that are diastereomers, and the steric and electronic properties of the auxiliary dictate which diastereomer is formed in excess. nih.govharvard.edu For instance, alkylation reactions using pseudoephenamine as a chiral auxiliary have been shown to proceed with very high diastereomeric ratios, often exceeding 19:1. nih.gov

Once the diastereomeric products are formed, they can be separated using standard laboratory techniques that exploit their different physical properties, such as:

Crystallization: Diastereomers often have different solubilities, allowing one to be selectively crystallized from a solution.

Chromatography: Techniques like flash column chromatography are effective for separating diastereomers due to their different affinities for the stationary phase. nih.gov

After separation, the pure diastereomer is carried forward, and the chiral auxiliary is removed to yield the final enantiomerically pure compound.

Chiral Resolution Methods for Indan-Amines

Chiral resolution is a process for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org This is a common strategy when an asymmetric synthesis is not feasible or is inefficient.

A classical and widely used method is diastereomeric salt formation . wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as camphorsulfonic acid or tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, like other diastereomers, have different physical properties and can be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine.

Enzymatic resolution is another powerful technique. researchgate.netnih.gov This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with only one enantiomer in the racemic mixture. google.com For example, a lipase can catalyze the acylation of one amine enantiomer, converting it into an amide, while leaving the other enantiomer unreacted. nih.govgoogle.com The resulting mixture of the amide and the unreacted amine can then be easily separated. Continuous processes for enzymatic resolution have been developed for industrial applications. nih.gov

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges that require careful optimization. The primary goals are to develop a process that is reliable, high-yielding, cost-effective, and safe.

For the synthesis of indan-amine derivatives like this compound, older methods were often plagued by low yields and poor reproducibility, making them unsuitable for industrial production. google.comgoogle.com This has driven the development of more robust synthetic processes.

Key considerations for scale-up include:

Catalytic vs. Stoichiometric Reagents: Catalytic methods, such as asymmetric hydrogenation, are highly preferred over reactions that use stoichiometric amounts of a chiral auxiliary. google.com Catalytic processes reduce waste and cost, as only a small amount of the expensive chiral catalyst is needed.

Purification Methods: Purification by chiral chromatography is often not feasible for large-scale synthesis due to high costs and solvent consumption. google.com Therefore, methods that produce high enantiomeric excess directly (asymmetric synthesis) or allow for separation by crystallization (diastereomeric salt resolution) are more industrially viable.

Process Reliability and Yield: There is a continuous need for processes that produce intermediates in high yields. google.com One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. google.com

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are more sustainable and cost-effective. Asymmetric hydrogenation is an excellent example of an atom-economical reaction. okayama-u.ac.jp

The development of efficient, catalytic, and stereoselective processes is paramount for the successful and sustainable large-scale synthesis of this compound and its analogues. google.com

Yield Enhancement Strategies and Process Intensification

Traditional methods for the synthesis of aminoindanes, such as the reductive amination of the corresponding indanone, can suffer from low yields and require harsh reaction conditions. Modern synthetic chemistry has focused on two key areas for improving these processes: optimizing catalytic systems to enhance reaction yields and selectivity, and employing process intensification technologies like continuous flow chemistry to boost throughput and efficiency.

Catalytic System Optimization

The conversion of an indanone precursor to an aminoindane is commonly achieved through reductive amination. The choice of catalyst and reaction conditions is paramount for maximizing the yield and selectivity of this transformation. While noble metal catalysts are effective, research into more cost-effective and abundant non-noble metal catalysts has grown. For the reductive amination of 1-indanone, a close structural analogue to 6-methoxy-indan-4-one, various catalytic systems have been investigated, demonstrating a range of efficiencies. researchgate.net

For instance, cobalt-based catalysts have shown high selectivity in the reductive amination of 1-indanone. researchgate.net The optimization of parameters such as hydrogen pressure, temperature, and solvent can lead to significant improvements in product yield. Direct asymmetric reductive amination, using chiral catalysts, can also enhance the yield of a specific desired enantiomer, which is crucial in pharmaceutical applications.

| Catalyst System | Reducing Agent | Conditions | Substrate | Yield | Reference |

|---|---|---|---|---|---|

| Co-VB1/C-900 | H₂ | - | 1-Indanone | High Selectivity | researchgate.net |

| Thiamine hydrochloride | - | 60°C, 20 min | Carbonyl compounds | 98% | researchgate.net |

| B(C₆H₅)₃ | NaBH₄ | Room Temp, 25 min | Carbonyl compounds | 90% | researchgate.net |

| 5% Pt/C | H₂ | - | 2,2,6,6-tetramethyl-4-piperidinone | 85% | researchgate.net |

Process Intensification with Flow Chemistry

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.it Continuous flow chemistry is a primary tool for achieving this in pharmaceutical and fine chemical synthesis. pharmasalmanac.combeilstein-journals.org By moving reactions from large batch reactors to small, continuous-flow systems, significant improvements in safety, efficiency, and scalability can be realized. pharmafeatures.comnih.gov

Flow reactors offer superior heat and mass transfer compared to batch reactors. beilstein-journals.org This allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities by minimizing the formation of unwanted side products. pharmasalmanac.com For amination reactions, which can be exothermic or require high pressures and temperatures, flow chemistry provides a safer operating environment by minimizing the volume of hazardous material present at any given time. nih.govnih.gov

A hypothetical intensified process for this compound could involve:

Continuous Reductive Amination: Pumping a solution of 6-methoxy-indan-4-one and an ammonia source through a heated, pressurized tube reactor packed with a heterogeneous hydrogenation catalyst (e.g., Pt/C or a cobalt-based catalyst). researchgate.netresearchgate.net

In-line Purification: Integrating separation modules directly into the flow path to remove impurities or unreacted starting materials, leading to a purer product stream without the need for traditional batch workup procedures. nih.gov

Implementation of Green Chemistry Principles

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Catalysis and Atom Economy

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalytic reductive amination, using molecular hydrogen (H₂) and a recyclable heterogeneous catalyst, is a prime example. researchgate.net This method is highly atom-economical, as the theoretical maximum of all reactant atoms are incorporated into the final product, with water being the only byproduct. This contrasts sharply with methods that use stoichiometric reducing agents like sodium borohydride, which generate significant inorganic waste.

Biocatalysis: An Enzymatic Approach

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful green alternative for amine synthesis. frontiersin.org Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, thereby reducing energy consumption and avoiding the use of volatile organic solvents. thieme-connect.de

For the synthesis of this compound, two classes of enzymes are particularly relevant:

Transaminases (ω-TAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (6-methoxy-indan-4-one). They are highly enantioselective, allowing for the production of optically pure amines. The use of transaminases for the synthesis of chiral amines from bulky substrates like indanones has been explored and optimized through computational enzyme design. researchgate.net

Safer Solvents and Energy Efficiency

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages using safer solvents like water or ethanol, or minimizing solvent use altogether. researchgate.net Biocatalytic processes are advantageous as they are typically run in water. frontiersin.org Furthermore, process intensification techniques like flow chemistry can reduce the total volume of solvent needed. pharmasalmanac.com

Energy efficiency can be improved by using methods that shorten reaction times, such as microwave-assisted synthesis, which has been shown to be effective for the preparation of indanone precursors. nih.gov Similarly, the excellent heat transfer in flow reactors minimizes energy waste compared to heating and cooling large batch reactors. beilstein-journals.org

| Green Chemistry Principle | Strategy | Benefits for this compound Synthesis |

|---|---|---|

| Catalysis | Use of heterogeneous catalysts for reductive amination. | Reduces waste compared to stoichiometric reagents; catalyst can be recycled and reused. researchgate.net |

| Atom Economy | Direct reductive amination with H₂ and NH₃. | Maximizes incorporation of reactant atoms into the final product; minimal byproducts. researchgate.net |

| Less Hazardous Chemical Syntheses | Employing biocatalysis (Transaminases, Amine Dehydrogenases). | Avoids harsh reagents and conditions; reactions occur in water. thieme-connect.deresearchgate.net |

| Design for Energy Efficiency | Use of flow chemistry or microwave-assisted synthesis. | Shorter reaction times and better heat control reduce overall energy consumption. pharmasalmanac.comnih.gov |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water (in biocatalysis) or greener solvents like ethanol. | Reduces environmental impact and improves process safety. researchgate.net |

Derivatization and Functionalization of 6 Methoxy Indan 4 Ylamine

Chemical Modifications at the Amine Nitrogen

The primary amine group (-NH₂) of 6-Methoxy-indan-4-ylamine is a versatile functional handle for a multitude of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles to form a range of N-substituted derivatives.

Amidation is a fundamental reaction involving the formation of an amide bond through the acylation of the primary amine. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride. These reactions are often performed in the presence of a base, like triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-(6-methoxy-indan-4-yl) amides are generally stable compounds. The properties of the final product can be tuned by varying the "R" group of the acylating agent.

Sulfonylation is analogous to amidation and involves the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) to yield a sulfonamide. This reaction is also typically conducted in the presence of a base. Sulfonamides are important structural motifs in medicinal chemistry.

| Reaction Type | Reagent Class | General Product Structure |

| Amidation | Acyl Chloride (RCOCl) | N-(6-methoxy-indan-4-yl)acetamide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-(6-methoxy-indan-4-yl)benzenesulfonamide |

N-Alkylation introduces alkyl groups onto the amine nitrogen. Direct alkylation can be accomplished using alkyl halides (R-X), such as alkyl iodides or bromides. acs.org However, this method can sometimes lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. acs.org More controlled and selective N-alkylation can be achieved through reductive amination. This two-step, one-pot process first involves the formation of an imine or Schiff base with an aldehyde or ketone, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). Utilizing environmentally benign alkylating agents like dialkyl carbonates represents another modern approach. acs.org

N-Acylation is a broader term that includes amidation but also encompasses reactions with other acylating agents. nih.gov The reaction of the amine with acyl chlorides, anhydrides, or activated esters leads to the formation of amides, which are crucial for protecting the amino group in multi-step syntheses or for building blocks in more complex molecules. nih.gov

As a primary amine, this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. beilstein-journals.org The formation of the C=N double bond is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture, often by using a Dean-Stark apparatus or a dehydrating agent. acs.org The resulting imines can serve as versatile intermediates for further synthetic transformations, including reduction to secondary amines (as in reductive amination) or participation in cycloaddition reactions. acs.org

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Benzaldehyde | Imine (Schiff Base) |

| This compound | Acetone | Imine (Schiff Base) |

Carbamates are functional groups that can be considered hybrids of esters and amides. They are commonly synthesized from amines and serve as important protecting groups in organic synthesis due to their stability under various conditions and their selective removal. The synthesis of carbamate derivatives from this compound can be achieved through several routes. A common method involves the reaction of the amine with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base. nih.gov Alternatively, reaction with activated carbonates, such as di(2-pyridyl) carbonate or N,N'-disuccinimidyl carbonate, can also yield carbamates under mild conditions. nih.gov Another approach involves the reaction of the amine with carbon dioxide and an alkyl halide. organic-chemistry.org

Functionalization of the Indan (B1671822) Ring System

The aromatic ring of this compound is substituted with three groups: the amino group at C4, the methoxy (B1213986) group at C6, and the fused aliphatic ring at C1 and C2. The nature and position of these substituents dictate the reactivity and regioselectivity of further functionalization on the aromatic nucleus.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. nih.gov The rate and position of the substitution are heavily influenced by the existing substituents on the ring. In the case of this compound, the aromatic ring contains two powerful activating, ortho-, para-directing groups: the amino group (-NH₂) and the methoxy group (-OCH₃). researchgate.net

The amino group at C4 is a strong activating group and directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C7).

The methoxy group at C6 is also a strong activating group, directing electrophiles to its ortho positions (C5 and C7) and its para position (C3).

The directing effects of both the amino and methoxy groups are synergistic, strongly reinforcing the activation of the C5 and C7 positions. The C3 position is part of the fused aliphatic ring and is not aromatic, so substitution does not occur there. Therefore, electrophilic substitution is strongly predicted to occur at the C5 and C7 positions. Steric hindrance may influence the ratio of substitution between these two sites.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the ring means that milder conditions may be necessary to avoid over-reaction or degradation. researchgate.net

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (R-CO-) or alkyl (R-) group. nih.gov These reactions are often catalyzed by a Lewis acid like AlCl₃. However, the presence of the basic amino group can interfere with the Lewis acid catalyst by forming a complex. Therefore, it is often necessary to protect the amino group (e.g., as an amide) before performing a Friedel-Crafts reaction.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) at the 6-position of the indan ring is a key site for functionalization, primarily through ether cleavage reactions, also known as demethylation. This transformation converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol. This phenolic derivative can then serve as a precursor for a wide array of further functionalizations.

Common Demethylation Reagents and Conditions:

| Reagent | Conditions | Products |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperatures | 6-Hydroxy-indan-4-ylamine, CH₃Br |

| Hydrobromic acid (HBr) | Acetic acid or neat, reflux | 6-Hydroxy-indan-4-ylamine, CH₃Br |

| Hydroiodic acid (HI) | Acetic acid or neat, reflux | 6-Hydroxy-indan-4-ylamine, CH₃I |

| Pyridinium hydrochloride | High temperature (melt) | 6-Hydroxy-indan-4-ylamine, CH₃Cl |

The reaction with boron tribromide is often preferred for its high efficiency and relatively mild conditions compared to the high temperatures required for hydrohalic acids. The mechanism typically involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Reactions at the Alicyclic Ring of the Indan System

The five-membered alicyclic ring of the indan system contains several C-H bonds that can be targets for functionalization. These reactions can introduce new substituents, altering the steric and electronic properties of the molecule. The primary positions for reaction on the alicyclic ring are the benzylic positions (C1 and C3) and the C2 position.

Oxidation:

Oxidation of the benzylic C-H bonds can lead to the formation of a ketone. For instance, oxidation of the indan ring system can yield an indanone. While direct oxidation of this compound at the alicyclic ring without affecting the amino group can be challenging, protection of the amine followed by oxidation is a viable strategy.

Halogenation:

Free radical halogenation, for example with N-bromosuccinimide (NBS) and a radical initiator, can introduce a bromine atom at the benzylic C1 position. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

C-H Activation/Functionalization:

Modern synthetic methods involving transition metal-catalyzed C-H activation offer powerful tools for the direct functionalization of the alicyclic ring. Palladium-catalyzed reactions, for example, can be used to introduce aryl, alkyl, or other functional groups at various positions on the ring, guided by a directing group, which could be the amino group or a derivative thereof.

Representative Functionalization Reactions of the Alicyclic Ring:

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

| Benzylic Oxidation | CrO₃, KMnO₄ (with protected amine) | C1 | Ketone |

| Benzylic Halogenation | NBS, AIBN | C1 | Bromine |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl-X | C1, C2, or C3 (Directing group dependent) | Aryl |

Regioselectivity and Chemoselectivity in Derivatization Reactions

When performing derivatization reactions on a multifunctional molecule like this compound, controlling the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts) is of paramount importance.

Regioselectivity:

In the context of the alicyclic ring, reactions often show a preference for the benzylic C1 and C3 positions due to the stabilization of radical or charged intermediates by the adjacent aromatic ring. Distinguishing between C1 and C3 can be influenced by the steric bulk of the existing substituents and the directing effects of the amino group.

For electrophilic aromatic substitution on the benzene (B151609) ring, the existing methoxy and amino groups are ortho-, para-directing. The positions ortho and para to these activating groups will be the most reactive towards electrophiles.

Chemoselectivity:

The presence of a primary amine, a methoxy group, and the alicyclic C-H bonds necessitates careful selection of reagents to achieve selective transformations.

Amine vs. Methoxy: The amino group is generally more nucleophilic and basic than the methoxy group. Therefore, reactions with electrophiles will preferentially occur at the amine unless it is protected. For instance, acylation will readily form an amide at the amino group.

Amine vs. C-H Bonds: Many oxidizing agents will react with the amino group. Therefore, protection of the amine (e.g., as an amide or carbamate) is often a prerequisite for performing oxidation or other functionalization at the alicyclic ring.

Methoxy Demethylation: The cleavage of the methyl-oxygen bond is favored over the cleavage of the aryl-oxygen bond due to the higher strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring.

By carefully choosing reagents, reaction conditions, and employing protecting group strategies, it is possible to selectively functionalize different parts of the this compound molecule, enabling the synthesis of a diverse range of derivatives.

Mechanistic Studies of 6 Methoxy Indan 4 Ylamine Reactions

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic transformations of 6-Methoxy-indan-4-ylamine can be broadly categorized based on the reactive center involved: the aromatic ring, the amino group, or the indan (B1671822) backbone.

One of the primary reactions involving the aromatic moiety is nucleophilic aromatic substitution (SNAr) . Although the benzene (B151609) ring is generally electron-rich, the presence of strong electron-withdrawing groups can facilitate the attack of nucleophiles. In the case of this compound, derivatization, for instance by introducing a nitro group, would significantly activate the ring towards SNAr. The mechanism for such a reaction proceeds through a two-step addition-elimination pathway. The initial attack of a nucleophile on the carbon atom bearing a suitable leaving group (e.g., a halide) leads to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex . wikipedia.orglibretexts.orgdoubtnut.com This intermediate is characterized by the temporary loss of aromaticity. libretexts.org The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituent. wikipedia.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity, yielding the substituted product. The formation of the Meisenheimer complex is often the rate-determining step of the reaction. doubtnut.com

The amino group of this compound readily undergoes a variety of reactions typical of primary amines. These include acylation, alkylation, and diazotization . Acylation with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. Alkylation, for instance, through reductive amination with aldehydes or ketones, involves the initial formation of an imine or iminium ion, which is then reduced in situ. scirp.org Diazotization, upon treatment with nitrous acid, forms a diazonium salt. quora.com This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups onto the aromatic ring.

Analysis of Reactivity Profiles and Reaction Intermediates

The reactivity of this compound is dictated by the electronic properties of its substituents. The methoxy (B1213986) group (-OCH3) is an activating group that donates electron density to the aromatic ring via the resonance effect (+R), while exhibiting a weaker electron-withdrawing inductive effect (-I). stackexchange.comquora.com Conversely, the amino group (-NH2) is also a strong activating group due to its +R effect. The interplay of these groups determines the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the activating groups.

The basicity of the amino group is also influenced by these electronic effects. The electron-donating resonance effect of the para-methoxy group in a related compound, p-methoxyaniline, increases the electron density on the nitrogen atom, making it more basic than aniline (B41778). stackexchange.com In contrast, the inductive effect of a meta-methoxy group decreases basicity. stackexchange.com For this compound, the methoxy group is meta to the amino group, suggesting a potential decrease in basicity compared to an unsubstituted 4-aminoindan.

As mentioned, a key reaction intermediate in SNAr reactions is the Meisenheimer complex . wikipedia.orglibretexts.orgnih.gov The stability of this complex is crucial for the reaction to proceed. For this compound derivatives with electron-withdrawing groups, the negative charge of the Meisenheimer complex can be effectively delocalized. Spectroscopic techniques and computational studies are often employed to characterize these transient species. wikipedia.org

In radical reactions, the indan skeleton can also play a role. For instance, radical abstraction of a benzylic hydrogen from the five-membered ring can lead to a stabilized benzylic radical, which can then undergo further reactions.

Investigation of Molecular Rearrangements in Indan-Amine Systems

Molecular rearrangements in indan-amine systems, while not extensively documented for this compound itself, can be anticipated based on general principles of organic chemistry.

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a π-system. wikipedia.orglibretexts.org In the context of the indan framework, various sigmatropic shifts could be envisaged under appropriate thermal or photochemical conditions. For example, a stackexchange.comwikipedia.org- or stackexchange.comreddit.com-hydrogen shift could occur within the cyclopentene (B43876) ring if a double bond were introduced.

More complex rearrangements, such as the Claisen and Cope rearrangements , which are wikipedia.orgwikipedia.org-sigmatropic shifts, could be engineered by introducing suitable functional groups. libretexts.org For instance, the synthesis of an allyl ether derivative of the potential phenolic precursor to this compound could lead to a Claisen rearrangement upon heating, forming a new carbon-carbon bond. byjus.com

The Hofmann rearrangement , which converts a primary amide to an amine with one fewer carbon atom, is another relevant transformation. byjus.com While not a rearrangement of the indan-amine itself, it represents a potential synthetic route where a rearrangement is a key step.

The Smiles rearrangement , an intramolecular nucleophilic aromatic substitution, is also a possibility, particularly if the amino group is tethered to an activated aromatic ring via a suitable linker. rsc.org

Kinetic and Thermodynamic Aspects of Indanylamine Reactions

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

In nucleophilic aromatic substitution (SNAr) , the reaction profile typically involves the formation of a high-energy Meisenheimer complex. The activation energy required to reach this intermediate often determines the reaction rate (kinetic control). wikipedia.org The relative stability of the final products will determine the thermodynamically favored isomer. wikipedia.org Factors such as reaction temperature and time can influence whether the kinetic or thermodynamic product is predominantly formed. libretexts.org Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product. libretexts.org

For electrophilic aromatic substitution , the relative rates of attack at different positions on the aromatic ring are under kinetic control. The distribution of products is determined by the stability of the transition states leading to the different carbocation intermediates (sigma complexes). The electronic effects of the methoxy and amino groups play a crucial role in stabilizing these intermediates, thereby directing the substitution pattern.

The thermodynamics of these reactions are described by the change in Gibbs free energy (ΔG), which takes into account both enthalpy (ΔH) and entropy (ΔS) changes. inflibnet.ac.in Exergonic reactions (negative ΔG) are thermodynamically favorable and proceed spontaneously. inflibnet.ac.in Computational chemistry can provide valuable insights into the thermodynamics and kinetics of these reactions by calculating the energies of reactants, intermediates, transition states, and products. ijrpr.commdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that could be determined for a reaction of a this compound derivative.

| Reaction Parameter | Value | Units |

| Activation Energy (Ea) | 85 | kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 1010 | s-1 |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |

| Entropy of Reaction (ΔS) | -20 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -39.04 | kJ/mol |

This is a hypothetical table for illustrative purposes.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-Methoxy-indan-4-ylamine in solution. While specific experimental data for this exact compound is not widely published, a predictive analysis based on structurally similar compounds, such as 6-methoxy-1H-indanone and other substituted indanes, allows for the assignment of expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, aliphatic, and amine protons. The protons on the indane ring system will exhibit characteristic splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing unique resonances for each carbon atom in a distinct chemical environment. The chemical shifts are influenced by the electron-donating effects of the methoxy (B1213986) and amino groups and the aromatic ring current. docbrown.info

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 2.8 - 3.2 (m) | 30 - 35 |

| H-2 | 1.9 - 2.3 (m) | 25 - 30 |

| H-3 | 2.8 - 3.2 (m) | 30 - 35 |

| H-4 | 4.0 - 4.5 (m) | 50 - 55 |

| H-5 | 6.6 - 6.8 (s) | 110 - 115 |

| H-7 | 6.9 - 7.1 (s) | 125 - 130 |

| -OCH₃ | 3.8 - 3.9 (s) | 55 - 60 |

| -NH₂ | 3.5 - 4.5 (br s) | - |

| C-1 | - | 30 - 35 |

| C-2 | - | 25 - 30 |

| C-3 | - | 30 - 35 |

| C-3a | - | 140 - 145 |

| C-4 | - | 50 - 55 |

| C-5 | - | 110 - 115 |

| C-6 | - | 155 - 160 |

| C-7 | - | 125 - 130 |

| C-7a | - | 145 - 150 |

| -OCH₃ | - | 55 - 60 |

Note: Predicted values are based on the analysis of structurally related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show prominent absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the aromatic and aliphatic portions, the C-O stretching of the methoxy group, and the C=C stretching of the aromatic ring.

Characteristic Vibrational Frequencies:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (m, br) | 3300 - 3500 (w) |

| C-H Stretch (Aromatic) | 3000 - 3100 (m) | 3000 - 3100 (s) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (s) | 2850 - 3000 (s) |

| C=C Stretch (Aromatic) | 1580 - 1620 (s) | 1580 - 1620 (vs) |

| N-H Bend (Amine) | 1550 - 1650 (s) | - |

| C-O Stretch (Methoxy) | 1200 - 1275 (s) | 1200 - 1275 (w) |

| C-N Stretch (Amine) | 1020 - 1250 (m) | 1020 - 1250 (w) |

Note: s = strong, m = medium, w = weak, br = broad, vs = very strong. Predicted values are based on typical functional group frequencies.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The high-resolution mass spectrum would confirm the elemental composition.

Expected Fragmentation: Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation is likely to involve the loss of the methoxy group, the amino group, or cleavage of the indane ring, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 177.11 | Molecular Ion |

| [M-CH₃]⁺ | 162.09 | Loss of a methyl radical from the methoxy group |

| [M-NH₂]⁺ | 161.09 | Loss of an amino radical |

| [M-CH₃O]⁺ | 146.08 | Loss of a methoxy radical |

Note: m/z values are predicted for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring system in this compound is the primary chromophore. The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indane. The solvent used can also influence the position and intensity of the absorption bands.

Expected UV-Vis Absorption:

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 230 - 240 | Ethanol |

| π → π | 280 - 290 | Ethanol |

Note: Predicted values are based on the analysis of substituted aromatic systems.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the indane ring and the orientation of the substituents. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing arrangement. researchgate.net The presence of the chiral center at C4 means the compound can crystallize in a centrosymmetric space group as a racemic mixture or in a non-centrosymmetric space group if resolved into its enantiomers.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The C4 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is essential for separating these enantiomers. researchgate.net This separation is crucial for determining the enantiomeric excess (ee) of a sample and for isolating the individual enantiomers for further study. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomeric peaks. researchgate.net

Computational and Theoretical Investigations of 6 Methoxy Indan 4 Ylamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 6-Methoxy-indan-4-ylamine. These methods allow for the detailed examination of its electronic structure and conformational landscape.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of this compound is dictated by the interplay between the electron-donating methoxy (B1213986) and amino groups and the aromatic indan (B1671822) scaffold. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity.

The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic system, representing the most favorable region for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. vedantu.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aniline (B41778) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: This data is illustrative for a substituted aniline and not specific to this compound. The actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered ring in the indan structure and the orientation of the methoxy and amino substituents give rise to multiple possible conformations for this compound. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable, low-energy conformations. mdpi.com For instance, studies on related 2-aminoindanes have shown that the amine group can exist in either an axial or equatorial position relative to the cyclopentane (B165970) ring, with the relative stability depending on other substituents. mdpi.com The methoxy group attached to the benzene (B151609) ring also has rotational freedom. Understanding the energy landscape of these conformations is vital as the biological activity or material properties of the molecule are often tied to a specific three-dimensional arrangement.

Reaction Pathway Modeling and Transition State Analysis

Theoretical methods can be employed to model potential reaction pathways involving this compound. For example, the mechanism of its synthesis or its metabolic degradation could be investigated. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. researchgate.net This type of analysis provides valuable information for optimizing reaction conditions or understanding the molecule's stability and reactivity in different chemical environments.

Molecular Modeling and Docking Studies (for hypothetical intermolecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com In a hypothetical scenario where this compound is a ligand for a biological receptor, docking studies could elucidate its binding mode. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. Such insights are invaluable in structure-based drug design for optimizing the affinity and selectivity of a lead compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a particular property. For a series of indan-4-ylamine derivatives, a QSAR study could be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR model can then be used to design new derivatives with potentially enhanced properties.

Table 2: Example of Descriptors Used in QSAR Models

| Descriptor | Type | Description |

| LogP | Hydrophobic | Partition coefficient, a measure of lipophilicity. |

| Molecular Weight | Steric | The mass of the molecule. |

| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The methoxy and amino groups in this compound are capable of forming hydrogen bonds, which can significantly influence its physical properties and how it interacts with other molecules. The amine group can act as both a hydrogen bond donor and acceptor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. Intramolecular hydrogen bonding between the amine and methoxy groups, if sterically feasible, could also influence the molecule's preferred conformation.

Furthermore, the aromatic ring of the indan system can participate in π-stacking interactions with other aromatic systems. These non-covalent interactions, though weaker than covalent bonds, play a crucial role in the organization of molecules in the solid state and in the binding of ligands to biological targets.

Role of 6 Methoxy Indan 4 Ylamine As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Organic Compounds

The chemical reactivity of 6-Methoxy-indan-4-ylamine, primarily centered around its nucleophilic amino group, allows for its facile conversion into a wide range of functionalized derivatives. This reactivity is the cornerstone of its utility as a precursor in organic synthesis. The amine functionality can readily participate in a variety of classical and modern chemical transformations, enabling the introduction of diverse substituents and the formation of new chemical bonds.

Key reactions involving the amino group of this compound include, but are not limited to, acylation, alkylation, arylation, and sulfonylation. These transformations allow for the attachment of various functional groups, thereby modulating the steric and electronic properties of the parent molecule. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides leads to the formation of secondary or tertiary amines.

Furthermore, the aromatic ring of the indane scaffold, activated by the electron-donating methoxy (B1213986) group, is amenable to electrophilic substitution reactions. This allows for the introduction of additional functional groups, such as nitro or halogen moieties, further expanding the synthetic possibilities. The interplay between the amino and methoxy groups can direct the regioselectivity of these reactions, offering a degree of control over the final product's structure.

The following table provides a summary of representative functionalized organic compounds that can be synthesized from this compound:

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Acetyl chloride | Acylation | Amide |

| This compound | Benzyl bromide | Alkylation | Secondary Amine |

| This compound | Benzenesulfonyl chloride | Sulfonylation | Sulfonamide |

| This compound | Nitric acid / Sulfuric acid | Nitration | Nitro-substituted indane |

These examples underscore the potential of this compound as a versatile starting material for generating a library of functionalized organic compounds with potential applications in various areas of chemical research.

Building Block for Complex Polycyclic Systems

The rigid bicyclic structure of this compound makes it an ideal building block for the synthesis of more complex, polycyclic systems. The inherent strain and defined stereochemistry of the indane core can be exploited to construct novel and intricate molecular architectures. The amino group serves as a convenient handle for annulation reactions, where additional rings are fused onto the existing indane framework.

One common strategy involves the condensation of the amino group with bifunctional reagents to form heterocyclic rings. For example, reaction with diketones or their equivalents can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) systems. Similarly, reactions with α,β-unsaturated carbonyl compounds can be employed to construct fused pyridinone or other heterocyclic moieties through Michael addition followed by cyclization.

The methoxy group can also play a crucial role in these synthetic strategies. It can be demethylated to a hydroxyl group, which can then participate in cyclization reactions, or it can influence the reactivity of the aromatic ring in intramolecular cyclization processes. The ability to construct such complex polycyclic systems is of significant interest in the development of new materials and biologically active molecules.

Application as a Core Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

In the realm of medicinal chemistry, the discovery of new therapeutic agents often relies on the systematic modification of a lead compound to understand how its chemical structure relates to its biological activity. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug design and optimization. The this compound scaffold provides an excellent platform for such investigations due to its modifiable nature and its presence in some classes of biologically active molecules.

The general class of aminoindanes has been explored for various pharmacological activities. By using this compound as a core scaffold, medicinal chemists can systematically explore the impact of substitutions at both the amino group and the aromatic ring on the biological profile of the resulting derivatives.

The primary amine at the 4-position is a key point for derivatization. A variety of substituents can be introduced to probe the size, shape, and electronic requirements of the binding pocket of a biological target. For instance, a series of amides or sulfonamides with varying alkyl or aryl groups can be synthesized to explore the hydrophobic and steric interactions within the active site.

The following table illustrates a hypothetical SAR study based on the this compound scaffold, highlighting the potential modifications and their intended purpose in drug discovery research:

| Scaffold Position | Modification | Rationale for SAR Study |

| 4-Amino Group | Acylation with various carboxylic acids | To probe the steric and electronic requirements of the binding pocket. |

| 4-Amino Group | Reductive amination with different aldehydes/ketones | To introduce diverse N-alkyl or N-aryl substituents and explore their impact on potency and selectivity. |

| 6-Methoxy Group | Demethylation to the corresponding phenol | To investigate the importance of the hydrogen bond donating/accepting capacity at this position. |

| Aromatic Ring | Introduction of substituents (e.g., F, Cl, Br) | To modulate electronic properties and metabolic stability. |

Through such systematic modifications, researchers can build a comprehensive understanding of the SAR for a particular biological target, ultimately leading to the design of more potent and selective drug candidates. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry strongly suggest its utility as a valuable scaffold for such investigations, drawing parallels from studies on other substituted aminoindanes.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

While synthetic routes to substituted indanamines exist, there is a continuous need for more efficient, scalable, and sustainable methods. Future research should focus on developing novel synthetic strategies that offer improvements in yield, purity, and environmental impact over existing methods.

One promising area is the application of biocatalysis . The use of enzymes, such as transaminases, can offer highly enantioselective routes to chiral amines under mild reaction conditions. researchgate.netnih.govnih.govmdpi.com Research into identifying or engineering specific transaminases for the asymmetric amination of a suitable 6-methoxy-indan-4-one precursor could provide a direct and efficient pathway to enantiomerically pure 6-methoxy-indan-4-ylamine. This approach aligns with the principles of green chemistry by reducing the reliance on heavy metal catalysts and harsh reagents.

Another avenue for exploration is the use of catalytic C-H activation/amination reactions . Directing the amination of the indane core at the C4 position through a C-H activation strategy would represent a highly atom-economical approach. This would involve the design of specific catalysts that can selectively functionalize the desired C-H bond in the presence of other reactive sites.

Furthermore, the development of asymmetric hydrogenation or reduction of a suitable enamine or imine precursor derived from 6-methoxy-indan-4-one could provide an alternative efficient route to the chiral amine. The use of chiral catalysts, such as those based on rhodium or iridium, could facilitate high enantioselectivity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild conditions, green chemistry | Enzyme screening and engineering, process optimization |

| Catalytic C-H Amination | High atom economy, direct functionalization | Catalyst design and development, regioselectivity control |

| Asymmetric Hydrogenation | High enantioselectivity, established methodology | Chiral catalyst design, substrate synthesis |

Exploration of Advanced Derivatization for Tailored Properties

The primary amino group and the aromatic ring of this compound serve as excellent handles for a wide range of derivatization reactions. Future research should systematically explore the synthesis of novel derivatives to modulate the physicochemical and biological properties of the core scaffold.

A key area of focus should be the synthesis of amide and sulfonamide libraries . The reaction of the amino group with a diverse range of carboxylic acids, sulfonyl chlorides, and isocyanates can lead to a vast array of derivatives. Structure-activity relationship (SAR) studies on these derivatives could identify compounds with tailored biological activities. nih.govnih.govmdpi.commdpi.com For example, specific substituents on the aromatic ring of the acyl or sulfonyl moiety could be introduced to probe interactions with biological targets.

Another important direction is the N-alkylation and N-arylation of the amino group. These modifications can significantly impact the basicity, lipophilicity, and steric profile of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic properties. monash.edu Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be employed for the efficient synthesis of N-aryl derivatives.

Furthermore, modification of the methoxy (B1213986) group could be explored. Demethylation to the corresponding phenol would provide a new site for derivatization, allowing for the introduction of a variety of functional groups through ether or ester linkages. This could lead to the discovery of prodrugs or compounds with altered solubility and metabolic stability.

| Derivatization Strategy | Targeted Properties | Relevant Synthetic Methods |

| Amide/Sulfonamide Synthesis | Biological activity, target binding | Acylation, sulfonylation, isocyanate addition |

| N-Alkylation/N-Arylation | Lipophilicity, basicity, pharmacokinetics | Reductive amination, Buchwald-Hartwig amination |

| O-Demethylation and Derivatization | Prodrug design, solubility, metabolic stability | Ether cleavage, etherification, esterification |

In-depth Mechanistic Studies of Challenging Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound and its derivatives is crucial for process optimization and the rational design of new synthetic routes. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key chemical transformations.

One area of interest is the mechanistic study of the indane ring formation . For syntheses that construct the indane skeleton, understanding the intricate details of the cyclization step can lead to improved control over regioselectivity and stereoselectivity. Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model transition states and reaction pathways, providing insights that are often difficult to obtain through experiments alone. researchgate.netresearchgate.net

Another important aspect is the investigation of the mechanism of nucleophilic aromatic substitution (SNAr) reactions for the introduction of the amino group or for further derivatization of the aromatic ring. researchgate.netrsc.org Kinetic studies, coupled with computational modeling, can help to understand the role of the solvent, base, and leaving group, and to identify any potential intermediates, such as Meisenheimer complexes. researchgate.net

Furthermore, for any newly developed catalytic reactions, in-depth mechanistic studies of the catalytic cycle are essential. This includes identifying the active catalytic species, understanding the substrate activation steps, and elucidating the turnover-limiting step. Such studies are critical for the rational improvement of catalyst performance.

| Transformation | Key Mechanistic Questions | Investigative Tools |

| Indane Ring Formation | Regioselectivity, stereoselectivity, transition state analysis | Computational modeling (DFT), kinetic studies |

| Nucleophilic Aromatic Substitution | Role of reagents, intermediate identification | Kinetic studies, spectroscopic analysis, computational modeling |

| Catalytic Reactions | Active catalyst, substrate activation, turnover-limiting step | In-situ spectroscopy, kinetic analysis, DFT calculations |

Integration with Emerging Chemical Technologies and Methodologies

The adoption of emerging chemical technologies can significantly accelerate the research and development process for this compound and its derivatives. Future work should focus on integrating these technologies to improve synthetic efficiency, enable novel transformations, and facilitate high-throughput screening.